Nonadecanamide
Overview
Description
Nonadecanamide is a chemical compound with the molecular formula C19H39NO . It is a long-chain fatty amide .
Molecular Structure Analysis
Nonadecanamide has a molecular weight of 297.519 Da and a mono-isotopic mass of 297.303162 Da . The structure determination of small molecule compounds like Nonadecanamide can be done using techniques such as 3D electron diffraction .
Physical And Chemical Properties Analysis
Nonadecanamide has a density of 0.9±0.1 g/cm³. Its boiling point is 432.8±13.0 °C at 760 mmHg. The compound has a molar refractivity of 93.6±0.3 cm³. It has 2 hydrogen bond acceptors and 2 hydrogen bond donors. It has 17 freely rotating bonds .
Scientific Research Applications
Biochemical Research
Nonadecanamide, also known as C19-Ceramide, is often used in biochemical research . It is a type of sphingolipid, a class of lipids that are important components of cell membranes and play crucial roles in signaling pathways .
. .Lipid Research
Nonadecanamide is a type of ceramide, which are sphingolipids that play a key role in maintaining the integrity of cell membranes and are involved in various cellular functions such as differentiation, proliferation, and apoptosis . Therefore, Nonadecanamide is often used in lipid research .
Biocontrol Agents
There is potential for the application of Nonadecanamide in the development of biocontrol agents . For example, certain fungi produce Nonadecanamide and these fungi could potentially be used as biocontrol agents .
Chemical Synthesis
Nonadecanamide can be used in chemical synthesis as it can serve as a building block for the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Nonadecanamide, also known as C19-Ceramide , is a complex compound with a molecular formula of C37H73NO3
Pharmacokinetics
Pharmacokinetics describes how a drug is absorbed, distributed, metabolized, and excreted by the body These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
properties
IUPAC Name |
nonadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-18H2,1H3,(H2,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWDRKVPQQKKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338230 | |
Record name | Nonadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nonadecanamide | |
CAS RN |
58185-32-3 | |
Record name | Nonadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58185-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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